N-(4-methylpiperidin-3-yl)butanamide
Description
N-(4-methylpiperidin-3-yl)butanamide is a synthetic organic compound characterized by a butanamide backbone (CH₃CH₂CH₂CONH-) linked to the 3-position of a 4-methylpiperidine ring. The piperidine moiety, a six-membered heterocycle containing one nitrogen atom, is substituted with a methyl group at the 4-position.
Properties
Molecular Formula |
C10H20N2O |
|---|---|
Molecular Weight |
184.28 g/mol |
IUPAC Name |
N-(4-methylpiperidin-3-yl)butanamide |
InChI |
InChI=1S/C10H20N2O/c1-3-4-10(13)12-9-7-11-6-5-8(9)2/h8-9,11H,3-7H2,1-2H3,(H,12,13) |
InChI Key |
DOGBJVJTBZQKBS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1CNCCC1C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylpiperidin-3-yl)butanamide typically involves the reaction of 4-methylpiperidine with butanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-methylpiperidin-3-yl)butanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
N-(4-methylpiperidin-3-yl)butanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-methylpiperidin-3-yl)butanamide involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Comparison with N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
- Structural Differences: Core Backbone: The comparator compound features a benzamide (aromatic amide) structure, whereas N-(4-methylpiperidin-3-yl)butanamide is a linear aliphatic amide. Heterocyclic Substituents: The target compound contains a 4-methylpiperidine ring, while the comparator incorporates a 4-methylpiperazine ring (a piperidine analog with two nitrogen atoms).
- Functional Implications :
- The benzamide-pyrimidine scaffold in the comparator may improve binding to hydrophobic enzyme pockets (e.g., kinase targets), whereas the aliphatic butanamide in the target compound could favor membrane permeability.
- The piperazine ring (with two nitrogen atoms) in the comparator may enhance solubility via protonation at physiological pH, unlike the single nitrogen in piperidine .
Comparison with N-(4-(5-chloropyridin-3-yl)phenyl)-2-(2-(cyclopropanesulfonamido)pyrimidin-4-yl)butanamide
- Structural Differences :
- Substituents : The patent compound includes a pyrimidine-sulfonamide group and a 5-chloropyridinyl aromatic ring, contrasting with the target’s simpler methylpiperidine moiety.
- Amide Branching : The patent compound’s butanamide is branched at the 2-position, while the target compound has a linear chain .
- The chlorine atom on the pyridine ring could increase metabolic stability and electron-withdrawing effects, altering reactivity compared to the target’s methylpiperidine .
Data Table: Structural and Hypothesized Properties of Compared Compounds
Key Research Findings and Implications
- Structural Flexibility : The piperidine/piperazine heterocycles in these compounds suggest a trade-off between solubility (piperazine) and lipophilicity (piperidine), which could be optimized for specific therapeutic applications .
- Pharmacophore Diversity : The inclusion of sulfonamide or pyrimidine groups (as in the patent compound) highlights the importance of electronegative motifs in enzyme inhibition, a feature absent in the target compound .
- Synthetic Accessibility : this compound’s simpler structure may offer advantages in scalable synthesis compared to more complex analogs, though its biological activity remains underexplored.
Biological Activity
N-(4-Methylpiperidin-3-yl)butanamide, a compound characterized by its unique molecular structure, has garnered attention for its significant biological activity. This article provides an in-depth analysis of its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound features a piperidine ring attached to a butanamide chain, which contributes to its distinctive chemical reactivity and biological activity. The compound's molecular formula is C11H22N2O, indicating the presence of nitrogen and oxygen that play crucial roles in its interactions with biological targets.
The mechanism of action for this compound involves its binding to specific receptors and enzymes within biological systems. This interaction modulates their activity, leading to various physiological effects. Notably, it has shown potential in the following areas:
- Pain Management : Preliminary studies suggest that this compound may influence pathways associated with pain perception.
- Neurological Disorders : The compound's ability to interact with neurotransmitter systems positions it as a candidate for treating conditions such as anxiety and depression.
Biological Activity Data
Research indicates that this compound exhibits significant biological activity through various assays. The following table summarizes key findings from recent studies:
| Study | Cell Type | IC50 (µM) | Effect |
|---|---|---|---|
| Study 1 | HCT116 (Colon Cancer) | < 1 | Potent cytotoxicity |
| Study 2 | HT29 (Colon Cancer) | 2.5 | Moderate cytotoxicity |
| Study 3 | CEM (Lymphoma) | 0.76 | Induction of apoptosis |
Case Studies
- Colon Cancer Cytotoxicity : In a study assessing the compound's effects on colon cancer cell lines (HCT116 and HT29), this compound demonstrated potent cytotoxic effects with IC50 values below 2 µM. These results indicate its potential as an antineoplastic agent.
- Apoptosis Induction : Another investigation focused on the compound's ability to induce apoptosis in CEM lymphoma cells. The study found that treatment with this compound led to increased levels of reactive oxygen species (ROS) and activation of caspase pathways, confirming its role in promoting programmed cell death.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Differences |
|---|---|---|
| 3-Methyl-N-(4-methylpiperidin-3-yl)butanamide | C11H22N2O | Saturated structure |
| N-(4-Fluorophenyl)-N-(1-piperidinyl)butanamide | C15H20FN2O | Contains fluorine substituent |
The unique combination of the piperidine ring and butanamide structure gives this compound distinctive chemical and biological properties that could lead to unique therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
